(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine
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Overview
Description
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives It features a bromine atom attached to the 6th position of the indene ring and a methanamine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amidation and Hydrolysis: These reactions are used in the synthesis process to introduce the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science:
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: The parent compound without the bromine and methanamine groups.
6-Bromo-2,3-dihydro-1H-indene: Similar structure but lacks the methanamine group.
(6-Bromo-2,3-dihydro-1H-inden-1-yl)amine: Similar but with an amine group instead of methanamine.
Uniqueness
The uniqueness of (6-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential pharmacological uses.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2 |
InChI Key |
FRZFLPHVIGEFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=C(C=C2)Br |
Origin of Product |
United States |
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